molecular formula C13H12N2O3 B11992478 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide

Cat. No.: B11992478
M. Wt: 244.25 g/mol
InChI Key: YAWFJGBHXOMKKD-RIYZIHGNSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of 2-hydroxybenzaldehyde and 2-methyl-3-furohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-3-furohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones or other derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of certain enzymes by binding to their active sites. For example, as a urease inhibitor, the compound binds to the nickel ions in the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-copper (II) complex

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a hydroxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar Schiff base hydrazones .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-9-11(6-7-18-9)13(17)15-14-8-10-4-2-3-5-12(10)16/h2-8,16H,1H3,(H,15,17)/b14-8+

InChI Key

YAWFJGBHXOMKKD-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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